1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol
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Overview
Description
1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol is an organic compound characterized by the presence of a bromophenyl group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol typically involves the reaction of 4-bromobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(phenyl)-2,2-dimethyl-1,3-propanediol.
Substitution: Formation of 1-(4-aminophenyl)-2,2-dimethyl-1,3-propanediol.
Scientific Research Applications
1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
- 1-(4-Aminophenyl)-2,2-dimethyl-1,3-propanediol
- 1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanedione
Uniqueness
1-(4-Bromophenyl)-2,2-dimethyl-1,3-propanediol is unique due to its specific combination of a bromophenyl group and a propanediol backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C11H15BrO2 |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6,10,13-14H,7H2,1-2H3 |
InChI Key |
QRANAVRBIMRJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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